[(3-Ethoxyphenyl)methyl](propan-2-yl)amine
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Overview
Description
(3-Ethoxyphenyl)methylamine is an organic compound with the molecular formula C12H19NO It is a member of the amine family, characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a propan-2-ylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethoxyphenyl)methylamine typically involves the reaction of 3-ethoxybenzyl chloride with isopropylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous ethanol or another suitable organic solvent
Reaction Time: 12-24 hours
The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of (3-Ethoxyphenyl)methylamine may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Ethoxyphenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce secondary amines or alcohols.
Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, secondary amines, alcohols, and various substituted derivatives.
Scientific Research Applications
(3-Ethoxyphenyl)methylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of (3-Ethoxyphenyl)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
(3-Ethoxyphenyl)methylamine can be compared with other similar compounds, such as:
- (4-Ethoxyphenyl)methylamine
- (3-Methoxyphenyl)methylamine
- (3-Ethoxyphenyl)methylamine
These compounds share structural similarities but differ in the position of the ethoxy group or the length of the alkyl chain. (3-Ethoxyphenyl)methylamine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C12H19NO |
---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
N-[(3-ethoxyphenyl)methyl]propan-2-amine |
InChI |
InChI=1S/C12H19NO/c1-4-14-12-7-5-6-11(8-12)9-13-10(2)3/h5-8,10,13H,4,9H2,1-3H3 |
InChI Key |
ZHJPONNYEKIUMO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNC(C)C |
Origin of Product |
United States |
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